molecular formula C18H20N2O5 B11507439 2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide

Cat. No.: B11507439
M. Wt: 344.4 g/mol
InChI Key: AWKVJDILCNNSKN-UHFFFAOYSA-N
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Description

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide is an organic compound with a complex structure that includes both diethoxy and nitrophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide typically involves the reaction of 3,4-diethoxybenzaldehyde with 4-nitroaniline in the presence of acetic anhydride. The reaction conditions often include:

    Solvent: Acetic acid or ethanol

    Temperature: Reflux conditions (around 80-100°C)

    Catalyst: Acid catalysts such as sulfuric acid or hydrochloric acid

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction of the nitro group to an amine group using reagents like hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, especially in the presence of strong electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Hydrogen gas with Pd/C or sodium borohydride (NaBH4) in ethanol.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of 2-(3,4-diethoxyphenyl)-N-(4-aminophenyl)acetamide.

    Substitution: Halogenated derivatives of the original compound.

Scientific Research Applications

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amine, which can then interact with various biological molecules. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dimethoxyphenyl)-N-(4-nitrophenyl)acetamide
  • 2-(3,4-diethoxyphenyl)-N-(4-aminophenyl)acetamide
  • 2-(3,4-dimethoxyphenyl)-N-(4-aminophenyl)acetamide

Uniqueness

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide is unique due to the presence of both diethoxy and nitrophenyl groups, which confer specific chemical reactivity and potential biological activity. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C18H20N2O5

Molecular Weight

344.4 g/mol

IUPAC Name

2-(3,4-diethoxyphenyl)-N-(4-nitrophenyl)acetamide

InChI

InChI=1S/C18H20N2O5/c1-3-24-16-10-5-13(11-17(16)25-4-2)12-18(21)19-14-6-8-15(9-7-14)20(22)23/h5-11H,3-4,12H2,1-2H3,(H,19,21)

InChI Key

AWKVJDILCNNSKN-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C(C=C1)CC(=O)NC2=CC=C(C=C2)[N+](=O)[O-])OCC

Origin of Product

United States

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